
(6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester
Descripción general
Descripción
(6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester, also known as APYCE, is a chemical compound with potential applications in scientific research. APYCE belongs to the class of pyridine derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and viral replication. For example, (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has been reported to inhibit the UL97 kinase of HCMV, which is essential for viral replication.
Biochemical and Physiological Effects
(6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has been shown to modulate several biochemical and physiological processes, including cell cycle progression, apoptosis, and immune response. For example, (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has been found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells. (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has also been shown to enhance the phagocytic activity of macrophages and increase the production of nitric oxide, which is a key mediator of immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has several advantages as a research tool, including its high purity, stability, and low toxicity. (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester is also relatively easy to synthesize and can be obtained in large quantities. However, (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has some limitations, including its limited solubility in water and some organic solvents. Moreover, the precise mechanism of action of (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester is not fully understood, which may limit its use in some research applications.
Direcciones Futuras
There are several possible future directions for the research on (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester. First, further studies are needed to elucidate the precise mechanism of action of (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester and its molecular targets. Second, the potential applications of (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester in the treatment of viral infections and cancer should be explored in more detail, including in vivo studies. Third, the development of more potent and selective derivatives of (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester may provide new insights into its biological activities. Finally, the use of (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester as a chemical probe for studying various signaling pathways and cellular processes should be further investigated.
Conclusion
In conclusion, (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester is a promising compound with potential applications in scientific research. (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester exhibits diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects, and modulates various biochemical and physiological processes. Further research is needed to fully understand the mechanism of action of (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester and its potential applications in the treatment of human diseases.
Aplicaciones Científicas De Investigación
(6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has been shown to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In particular, (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has been reported to inhibit the replication of human cytomegalovirus (HCMV), a common virus that causes severe infections in immunocompromised individuals. (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has also been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Moreover, (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.
Propiedades
IUPAC Name |
tert-butyl N-(6-acetylpyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)10-6-5-9(7-13-10)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJIEHOBOFHMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



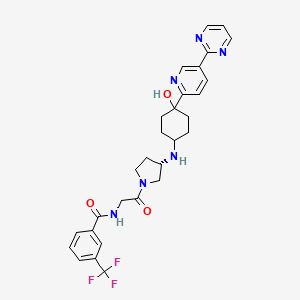

![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)
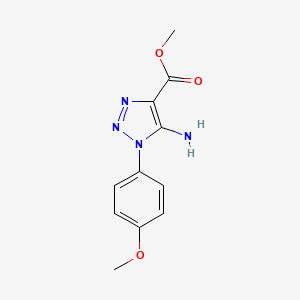
![6-Methylthiazolo[5,4-b]pyridine](/img/structure/B3158451.png)
![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)

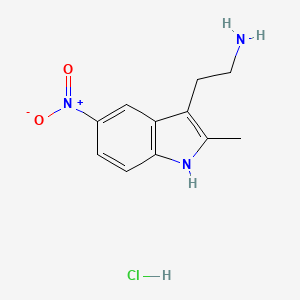

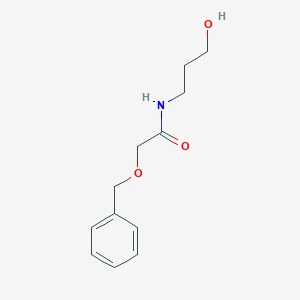
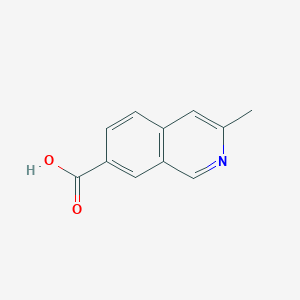
![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3158521.png)
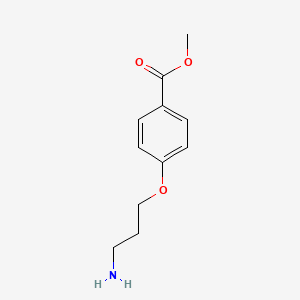
amine](/img/structure/B3158530.png)